molecular formula C4H4N4O4 B063333 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid CAS No. 173167-32-3

2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B063333
CAS No.: 173167-32-3
M. Wt: 172.1 g/mol
InChI Key: PCLPZHBFAXIPQV-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Pathways

It is known that many nitro-containing compounds can interfere with various biochemical processes, such as dna synthesis and repair, protein synthesis, and cellular respiration .

Pharmacokinetics

The compound’s predicted boiling point is 595.7±52.0 °C , and its density is 1.840±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid. For example, the compound is thermally stable , which suggests that it may retain its efficacy under a range of temperature conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid typically involves the reaction of 5-nitro-1H-1,2,4-triazole-3-amine with bromoacetic acid in an organic solvent . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general steps include:

  • Dissolving 5-nitro-1H-1,2,4-triazole-3-amine and bromoacetic acid in an appropriate organic solvent.
  • Heating the reaction mixture to facilitate the reaction.
  • Extracting the product using suitable solvents.
  • Purifying the product through crystallization or other purification techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent ratios. The final product is obtained through large-scale crystallization and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles or nucleophiles in the presence of a suitable base or acid catalyst.

Major Products Formed:

Comparison with Similar Compounds

  • 5-Nitro-1H-1,2,4-triazole-3-amine
  • 2-(3-Nitro-1H-1,2,4-triazol-5-yl)acetic acid
  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide

Comparison: 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid is unique due to the presence of both a nitro group and an acetic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c9-3(10)1-2-5-4(7-6-2)8(11)12/h1H2,(H,9,10)(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLPZHBFAXIPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362835
Record name 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173167-32-3
Record name 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 2
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 3
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 4
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 5
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid
Reactant of Route 6
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid

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